



Application Notes & Protocols: Cholesterol-PEG-MAL 2000 Liposomes for Targeted Drug Delivery

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Compound of Interest		
Compound Name:	Cholesterol-PEG-MAL (MW 2000)	
Cat. No.:	B15575845	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. The formulation described herein utilizes a specific lipid composition—Cholesterol, Polyethylene Glycol (PEG), and Maleimide (MAL)—to create long-circulating, targetable vesicles.

- Cholesterol: Incorporated into the lipid bilayer, cholesterol modulates membrane fluidity, stability, and reduces premature drug leakage.
- DSPE-PEG(2000): This lipid anchors a flexible chain of polyethylene glycol (MW 2000) to the liposome surface. The PEG layer creates a hydrophilic shield that sterically hinders opsonization and uptake by the reticuloendothelial system (RES), significantly prolonging circulation time in vivo—a "stealth" effect.[1]
- DSPE-PEG(2000)-MAL: A subset of the PEGylated lipids is functionalized with a terminal maleimide group.[2] This reactive group enables the covalent conjugation of targeting ligands, such as peptides or antibodies containing a free thiol (-SH) group, via a stable thioether bond.[3][4] This allows for active targeting of the liposomes to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[5]



These components self-assemble into a stable, long-circulating nanocarrier that can be precisely directed to a target site, making it an ideal platform for advanced drug delivery systems.

Applications

Cholesterol-PEG-MAL 2000 liposomes are particularly suited for:

- Active Targeting: Covalent attachment of ligands (e.g., RGD peptides for tumor vasculature, antibodies for specific cell surface receptors) to enhance drug accumulation at the site of action.[5]
- Prolonged Circulation: The PEGylated "stealth" surface allows the liposomes to evade rapid clearance, making them suitable for delivering drugs to solid tumors via the Enhanced Permeability and Retention (EPR) effect.[6]
- Delivery of Diverse Payloads: Encapsulation of small molecule drugs (hydrophilic or hydrophobic), peptides, proteins, and nucleic acids.[7]

Experimental Protocols

Protocol 1: Liposome Formulation via Thin-Film Hydration & Extrusion

This protocol describes the preparation of unilamellar liposomes with a diameter of approximately 100 nm.[8]

A. Materials & Reagents:

- Main structural lipid: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
 (DSPE-PEG2000)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000]
 (DSPE-PEG2000-MAL)

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- Organic Solvent: Chloroform or a chloroform/methanol mixture (2:1 v/v)
- Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or HEPES-buffered saline (HBS)
- Drug for encapsulation (if applicable)

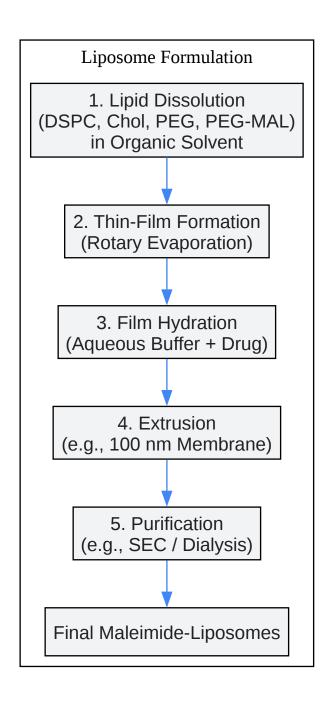
B. Procedure:

- Lipid Mixing: Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-MAL at a desired molar ratio, such as 55:40:4:1) in the organic solvent in a round-bottom flask.[9] If encapsulating a hydrophobic drug, dissolve it with the lipids at this stage.
 [7]
- Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to evaporate the solvent, forming a thin, uniform lipid film on the flask wall.[10]
- Film Drying: Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.[10]
- Hydration: Warm the hydration buffer (containing the hydrophilic drug, if applicable) to a
 temperature above the Tc of the lipids. Add the buffer to the flask and agitate (e.g., by gentle
 swirling or vortexing) to hydrate the lipid film.[11] This process causes the lipids to swell and
 peel off the flask wall, forming multilamellar vesicles (MLVs).[12]
- Size Reduction (Extrusion):
 - Assemble a mini-extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[13]
 - Equilibrate the extruder to a temperature above the lipid Tc.
 - Load the MLV suspension into one of the extruder's syringes.
 - Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[14] This process disrupts the MLVs and reforms them into large unilamellar vesicles (LUVs) with a more uniform size distribution.[13][15]



- Purification: Remove unencapsulated drug using a method like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[16]
- Sterilization & Storage: Sterilize the final liposome suspension by passing it through a 0.22 μm syringe filter. Store at 4°C.[14]

C. Workflow Diagram:



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Figure 1. Experimental workflow for liposome formulation.

Protocol 2: Ligand Conjugation via Maleimide-Thiol Chemistry

This protocol details the covalent attachment of a thiol-containing peptide (e.g., a cysteine-terminated peptide) to the surface of the pre-formed maleimide-functionalized liposomes.

A. Materials & Reagents:

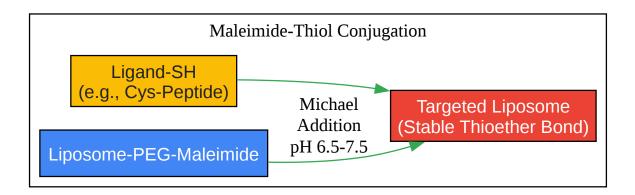
- Maleimide-functionalized liposomes (from Protocol 1)
- Thiol-containing ligand (e.g., Cys-peptide)
- Reaction Buffer: Thiol-free buffer, pH 6.5–7.5 (e.g., PBS or HEPES).[4]
- Optional: TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds in the ligand.[3]
- Quenching agent: e.g., 2-mercaptoethanol or L-cysteine.

B. Procedure:

- Ligand Preparation (if necessary): If the ligand contains disulfide bonds, dissolve it in degassed reaction buffer and add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature to reduce the disulfides to free thiols.
- Conjugation Reaction: Add the thiol-containing ligand to the maleimide-liposome suspension.
 A molar ratio of 2:1 to 10:1 (maleimide:thiol) is a common starting point.[17][18]
- Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[19] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[3]
- Quenching: Add a quenching agent (e.g., 2-mercaptoethanol) in excess to react with any unreacted maleimide groups on the liposome surface, preventing non-specific reactions.[20] Incubate for 30 minutes.



- Purification: Remove the unconjugated ligand and quenching agent by dialysis or size exclusion chromatography.
- Storage: Store the final ligand-conjugated liposomes at 4°C.
- C. Reaction Diagram:



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Figure 2. Covalent conjugation via maleimide-thiol reaction.

Protocol 3: Liposome Characterization & Quality Control

A. Size, Polydispersity Index (PDI), and Zeta Potential:

- Method: Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water) and analyze using Dynamic Light Scattering (DLS).[21]
- Purpose: To determine the mean hydrodynamic diameter, the uniformity of the size distribution (PDI), and the surface charge (Zeta Potential). A PDI value < 0.2 indicates a homogenous population.[22] The zeta potential provides insight into colloidal stability.[23]
- B. Encapsulation Efficiency (EE%):
- Method: The EE% is the percentage of the initial drug that is successfully entrapped within the liposomes.[24]
 - Separate the liposomes from the unencapsulated ("free") drug using techniques like ultracentrifugation, dialysis, or size exclusion chromatography.[16][25]



- Quantify the amount of free drug (W free) in the supernatant/dialysate.
- Disrupt the purified liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.[26]
- Quantify the total amount of drug initially used (W total).
- Calculate EE% using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
 [24]
- Formula: EE% = [(W_total W_free) / W_total] x 100[16]

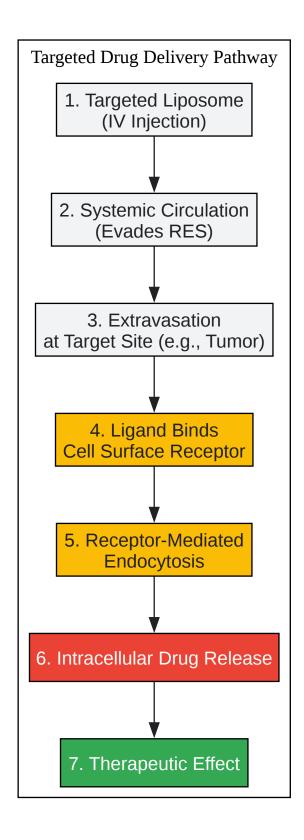
Protocol 4: In Vitro Cellular Uptake Assay

A. Method:

- Labeling: Prepare liposomes incorporating a fluorescent lipid dye (e.g., DiD or Rhodamine-PE) during formulation.[27][28]
- Cell Culture: Plate target cells (e.g., cancer cells overexpressing the target receptor) in a suitable format (e.g., 24-well plate or confocal dish) and allow them to adhere overnight.
- Incubation: Treat the cells with the fluorescently-labeled targeted liposomes and non-targeted control liposomes at a specific concentration for a defined period (e.g., 1-4 hours) at 37°C.[28]
- Washing: Wash the cells thoroughly with cold PBS to remove non-internalized liposomes.
- Analysis:
 - Qualitative (Microscopy): Fix the cells and visualize uptake using confocal fluorescence microscopy.[28]
 - Quantitative (Flow Cytometry): Detach the cells, resuspend them in FACS buffer, and analyze the fluorescence intensity per cell using a flow cytometer.[27][29]
- B. Expected Outcome: A higher fluorescence signal is expected in cells treated with targeted liposomes compared to non-targeted controls, demonstrating receptor-mediated uptake.[30]



C. Targeted Delivery Mechanism:



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Figure 3. Logical pathway of targeted liposome delivery.

Data Presentation: Representative Results

The following tables summarize typical quantitative data obtained during the formulation and characterization of Cholesterol-PEG-MAL 2000 liposomes.

Table 1: Physicochemical Characterization of Liposome Formulations

Formulation ID	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Lipo-PEG	105.2 ± 3.5	0.115 ± 0.021	-13.4 ± 1.8
Lipo-PEG-MAL	107.1 ± 4.1	0.123 ± 0.019	-22.2 ± 2.5[21]
Lipo-PEG-Peptide	112.8 ± 5.2	0.145 ± 0.025	-18.5 ± 2.1

Data are presented as mean \pm standard deviation (n=3). Liposome size typically increases slightly after ligand conjugation.

Table 2: Drug Encapsulation and Ligand Conjugation Efficiency

Formulation ID	Drug	Encapsulation Efficiency (EE%)	Conjugation Efficiency (%)
Dox-Lipo-PEG-MAL	Doxorubicin	> 95%[21]	N/A
Dox-Lipo-PEG- Peptide	Doxorubicin	> 95%	~85%

Conjugation efficiency is dependent on the specific ligand and reaction conditions.[17]

Table 3: In Vitro Cellular Uptake in Target Cells (e.g., U87MG)



Formulation	Mean Fluorescence Intensity (Arbitrary Units)	Fold Increase vs. Non- Targeted
Non-Targeted Liposomes	15,230 ± 1,890	1.0
Peptide-Targeted Liposomes	48,750 ± 4,120	3.2

Quantitative data from flow cytometry analysis after 4h incubation.[28]

Table 4: In Vivo Biodistribution (24h post-injection, % Injected Dose/gram)

Organ	Non-Targeted Lipo-PEG	Peptide-Targeted Lipo- PEG
Blood	12.5 ± 2.1	10.8 ± 1.9
Liver	18.2 ± 3.5	15.5 ± 2.8
Spleen	25.1 ± 4.0	22.3 ± 3.6
Tumor	5.8 ± 1.1	11.2 ± 2.3[6][31]

PEGylation leads to high accumulation in RES organs like the liver and spleen.[32] Active targeting significantly enhances tumor accumulation.

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